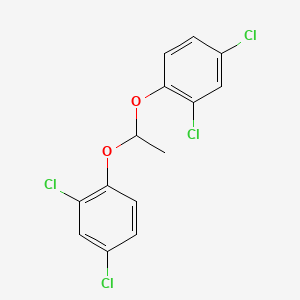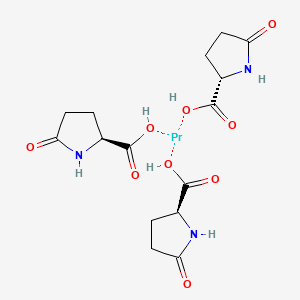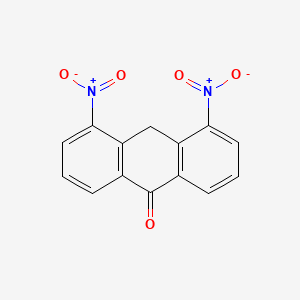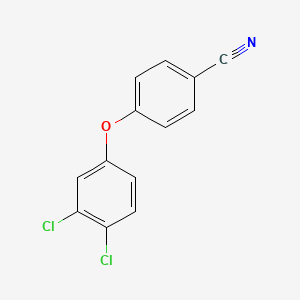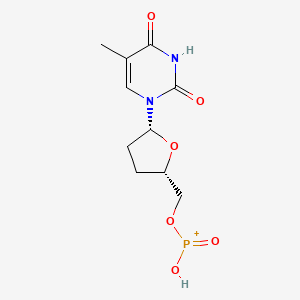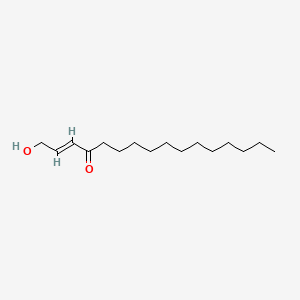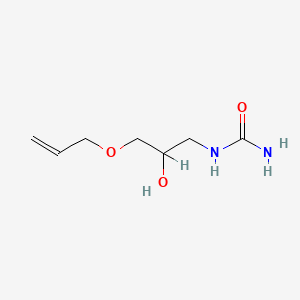
(3-(Allyloxy)-2-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Allyloxy)-2-hydroxypropyl)urea is a chemical compound that features an allyloxy group, a hydroxypropyl group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Allyloxy)-2-hydroxypropyl)urea typically involves the reaction of allyl glycidyl ether with urea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the conditions are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Allyloxy)-2-hydroxypropyl)urea can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxypropyl derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include epoxides, reduced hydroxypropyl derivatives, and substituted urea derivatives.
Aplicaciones Científicas De Investigación
(3-(Allyloxy)-2-hydroxypropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of (3-(Allyloxy)-2-hydroxypropyl)urea involves its interaction with various molecular targets. The allyloxy group can participate in reactions with nucleophiles, while the hydroxypropyl group can form hydrogen bonds with other molecules. The urea moiety can interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Allyloxy-2-hydroxypropylcellulose: A cellulose derivative with similar functional groups.
Allyl glycidyl ether: A precursor used in the synthesis of (3-(Allyloxy)-2-hydroxypropyl)urea.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
93919-32-5 |
|---|---|
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(2-hydroxy-3-prop-2-enoxypropyl)urea |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-12-5-6(10)4-9-7(8)11/h2,6,10H,1,3-5H2,(H3,8,9,11) |
Clave InChI |
JRNDWNUDOSYYQX-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(CNC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
